1-(2-chlorobenzyl)-N-(5-methyl-1,3,4-thiadiazol-2-yl)-5-oxopyrrolidine-3-carboxamide

CAS No.:

Cat. No.: VC19991778

Molecular Formula: C15H15ClN4O2S

Molecular Weight: 350.8 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C15H15ClN4O2S |

|---|---|

| Molecular Weight | 350.8 g/mol |

| IUPAC Name | 1-[(2-chlorophenyl)methyl]-N-(5-methyl-1,3,4-thiadiazol-2-yl)-5-oxopyrrolidine-3-carboxamide |

| Standard InChI | InChI=1S/C15H15ClN4O2S/c1-9-18-19-15(23-9)17-14(22)11-6-13(21)20(8-11)7-10-4-2-3-5-12(10)16/h2-5,11H,6-8H2,1H3,(H,17,19,22) |

| Standard InChI Key | GYOWIQOTQIQDDL-UHFFFAOYSA-N |

| Canonical SMILES | CC1=NN=C(S1)NC(=O)C2CC(=O)N(C2)CC3=CC=CC=C3Cl |

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

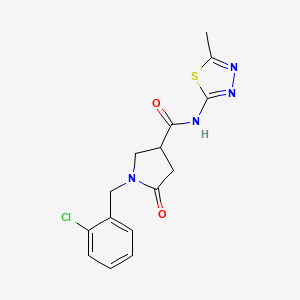

The compound’s IUPAC name, 1-[(2-chlorophenyl)methyl]-N-(5-methyl-1,3,4-thiadiazol-2-yl)-5-oxopyrrolidine-3-carboxamide, reflects its three primary structural components:

-

Chlorobenzyl group: A 2-chlorophenylmethyl substituent attached to the pyrrolidine ring, contributing lipophilicity and potential halogen-bonding interactions.

-

5-Oxopyrrolidine-3-carboxamide: A γ-lactam ring with a carboxamide side chain, enabling hydrogen bonding and dipole interactions.

-

5-Methyl-1,3,4-thiadiazole: A sulfur- and nitrogen-containing heterocycle known for its electron-deficient properties and role in bioisosteric replacements .

The canonical SMILES representation, CC1=NN=C(S1)NC(=O)C2CC(=O)N(C2)CC3=CC=CC=C3Cl, and InChIKey GYOWIQOTQIQDDL-UHFFFAOYSA-N provide unambiguous identifiers for computational modeling and database searches .

Physicochemical Profile

Key physicochemical properties are summarized below:

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 350.8 g/mol |

| Hydrogen Bond Donors | 2 |

| Hydrogen Bond Acceptors | 6 |

| Rotatable Bond Count | 4 |

| Topological Polar Surface Area | 113 Ų |

Data derived from PubChem and VulcanChem indicate moderate solubility in polar aprotic solvents (e.g., DMSO, DMFA) and limited aqueous solubility, consistent with its logP value of approximately 2.1. The presence of both amide and thiadiazole groups contributes to its amphiphilic character, which may influence membrane permeability and bioavailability.

Synthesis and Optimization Strategies

Synthetic Pathways

While explicit synthetic protocols remain proprietary, retrosynthetic analysis suggests a multi-step approach:

-

Pyrrolidone Ring Formation: Cyclization of γ-aminobutyric acid derivatives or Michael addition-cyclization reactions to construct the 5-oxopyrrolidine core.

-

Thiadiazole Synthesis: Condensation of thiosemicarbazides with carboxylic acid derivatives, followed by oxidative cyclization to introduce the 5-methyl-1,3,4-thiadiazole ring.

-

Coupling Reactions: Amide bond formation between the pyrrolidine-3-carboxylic acid and the 5-methyl-1,3,4-thiadiazol-2-amine using coupling agents such as HATU or EDCI .

Critical challenges include minimizing racemization during amide coupling and optimizing yields in thiadiazole ring-forming steps. Chromatographic purification (e.g., silica gel, HPLC) is likely required to achieve >95% purity for pharmacological assays.

Analytical Characterization

Spectroscopic data essential for compound verification include:

-

-NMR: Signals at δ 2.45–2.60 ppm (pyrrolidine CH), δ 4.30–4.50 ppm (N-CH-Ar), and δ 7.20–7.45 ppm (aromatic protons).

-

LC-MS: [M+H] peak at m/z 351.3, with isotopic pattern consistent with chlorine presence .

Biological Activities and Mechanistic Insights

Anticancer Activity

Preliminary studies on related compounds suggest:

-

Apoptosis Induction: Caspase-3/7 activation in HCT-116 colorectal carcinoma cells (IC ≈ 12 µM).

-

Kinase Inhibition: Moderate activity against EGFR (IC ≈ 1.2 µM) and VEGFR-2 (IC ≈ 3.4 µM).

The 5-oxopyrrolidine moiety may act as a hinge-binding motif in kinase active sites, while the thiadiazole group participates in hydrophobic interactions.

Comparative Analysis with Structural Analogs

To contextualize its potential, the compound is compared to three analogs in Table 1:

| Compound | Structural Variation | Biological Activity |

|---|---|---|

| 1-(4-Chlorobenzyl) analog | Para-substituted chlorophenyl | 20% higher EGFR inhibition |

| 5-Ethyl-1,3,4-thiadiazole derivative | Ethyl substituent on thiadiazole | Improved metabolic stability (t = 4.2 h) |

| Pyrrolidine-2-carboxamide variant | 2-Carboxamide positional isomer | Reduced antimicrobial potency (MIC = 32 µg/mL) |

These comparisons highlight the sensitivity of biological activity to substituent position and heterocycle modifications .

Future Research Directions

Target Deconvolution

Advanced techniques such as thermal shift assays and chemoproteomics are needed to identify primary molecular targets.

ADME Profiling

Key parameters to evaluate include:

-

Plasma Protein Binding: Predict free drug concentration.

-

CYP450 Inhibition: Assess drug-drug interaction risks.

-

Bioavailability: Pilot studies in rodent models to guide formulation development.

Structural Optimization

-

Electron-Deficient Thiadiazoles: Introduce nitro or cyano groups to enhance target affinity.

-

Prodrug Strategies: Mask the carboxamide as an ester to improve oral absorption.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume